molecular formula C27H24O8 B13812042 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside

1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside

Cat. No.: B13812042
M. Wt: 476.5 g/mol
InChI Key: ZPFLNAMPENZJSE-VLHNATBGSA-N
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Description

1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranoside (CAS 16434-48-3) is a protected ribofuranoside derivative with a methyl group at the C2 position and benzoyl groups at the 1, 3, and 5 hydroxyl positions. Its molecular formula is C27H24O8 (MW 476.475 g/mol), and its canonical SMILES representation is C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O . This compound is characterized by a density of 1.4 g/cm³, a boiling point of 627°C, and a flash point of 209°C . It serves as a critical intermediate in nucleoside synthesis, where the benzoyl groups protect reactive hydroxyl moieties during glycosylation reactions .

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27+/m1/s1

InChI Key

ZPFLNAMPENZJSE-VLHNATBGSA-N

Isomeric SMILES

C[C@@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins from ribofuranose derivatives bearing a methyl group at the 2-C position. Common starting materials include:

  • 2-C-methyl-D-ribopentono-1,4-lactone
  • 2,3-O-isopropylidene-D-glyceraldehyde
  • Ethyl 2-C-methyl-D-ribonate

The key synthetic strategy involves selective protection of hydroxyl groups by benzoylation at the 1, 3, and 5 positions, while maintaining the stereochemical integrity of the sugar ring and the methyl substituent at C-2.

Stepwise Synthesis Procedure

Step 1: Formation of 2-C-methyl-D-ribofuranose intermediate
The methyl group is introduced at the 2-C position through established methods such as nucleophilic addition or reduction of suitable precursors (e.g., lactones or aldehydes). This step ensures the correct stereochemistry at C-2.

Step 2: Benzoylation of Hydroxyl Groups
The hydroxyl groups at positions 1, 3, and 5 are protected by benzoyl groups using benzoyl chloride in the presence of a base, often pyridine, under anhydrous conditions. The reaction is typically performed at low temperatures (−78°C to 0°C) to minimize side reactions such as acyl migration and to control regioselectivity.

Step 3: Purification and Isolation
The product, 1,3,5-tri-O-benzoyl-2-C-methyl-α-D-ribofuranoside, is purified by column chromatography to separate it from anomeric mixtures and other by-products, such as 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranoses.

Reaction Conditions and Optimization

  • Temperature: Low temperatures (−78°C to 0°C) are critical during benzoylation to reduce acyl migration and side reactions.
  • Solvent: Anhydrous ether or pyridine is commonly used to maintain anhydrous conditions and facilitate benzoylation.
  • Stoichiometry: Excess benzoyl chloride (>3 equivalents) ensures complete protection of hydroxyl groups but requires careful monitoring to avoid over-acylation or side reactions.
  • Reaction Time: Typically ranges from 1 to 24 hours depending on scale and temperature; prolonged times can lead to acyl migration.

Alternative Synthetic Routes and Improvements

Recent research highlights the use of protecting groups such as 2-naphthylmethyl (NAP) at the 2-position to stabilize intermediates and improve glycosylation selectivity. This approach enhances the α-1,2-cis selectivity in subsequent nucleoside synthesis steps and can be integrated into the preparation of the benzoylated ribofuranoside.

Continuous flow chemistry and microreactor technology have been proposed for scale-up, improving heat and mass transfer, reducing reaction times from 24 hours to 2–4 hours, and minimizing byproduct formation.

Data Tables Summarizing Key Aspects

Parameter Details Reference
Molecular Formula C27H24O8
Molecular Weight 476.5 g/mol
Starting Materials 2-C-methyl-D-ribopentono-1,4-lactone; 2,3-O-isopropylidene-D-glyceraldehyde; ethyl 2-C-methyl-D-ribonate
Benzoylation Reagents Benzoyl chloride, pyridine or alternative bases (e.g., DMAP)
Reaction Temperature −78°C to 0°C
Solvents Anhydrous ether, pyridine
Purification Method Column chromatography
Yield Range Approximate yields vary; reported yields for similar benzoylated ribofuranosides range from 45% to 82% depending on conditions
Stability Hygroscopic; stable under anhydrous conditions at −20°C; degrades in polar protic solvents

Detailed Research Findings and Analysis

Stereochemical Control and Regioselectivity

The benzoylation selectively targets hydroxyl groups at positions 1, 3, and 5, preserving the methyl substituent at C-2. The α-anomeric configuration is favored under low-temperature conditions, as evidenced by NMR coupling constants (vicinal $$^{3}J_{H1,H2}$$) and chromatographic separation.

Side Reactions and Mitigation

Acyl migration is a notable side reaction during benzoylation, potentially leading to undesired isomers. Strategies to mitigate this include:

  • Conducting reactions at low temperature to slow migration kinetics.
  • Using transient silyl protecting groups (e.g., tert-butyldimethylsilyl) to shield reactive hydroxyls before benzoylation.
  • Monitoring reaction progress by thin-layer chromatography using hexane:ethyl acetate (7:3) solvent systems.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR shows anomeric proton signals at δ 5.8–6.2 ppm (doublet, $$J=3–5$$ Hz) and methyl protons at δ 1.3–1.5 ppm (singlet).
    • $$^{13}C$$ NMR reveals benzoyl carbonyl carbons at δ 165–170 ppm and methyl carbon at δ 25–30 ppm.
  • Mass Spectrometry:

    • High-resolution electrospray ionization mass spectrometry (ESI-MS) displays molecular ion peaks consistent with [M+Na]$$^+$$ or [M+H]$$^+$$ at m/z 499–504.
  • Melting Point:

    • Reported melting points vary due to polymorphism and residual solvents; differential scanning calorimetry (DSC) is recommended for purity assessment.

Scale-Up and Industrial Production

Industrial synthesis follows the same principles but incorporates:

  • Use of recoverable bases (e.g., 4-dimethylaminopyridine) to reduce toxicity and facilitate purification.
  • Continuous flow reactors to improve reaction control, reduce reaction time, and enhance reproducibility.
  • Stringent moisture control to prevent hydrolysis and degradation.

Summary Table of Preparation Methods

Step Procedure Conditions Outcome/Notes
1 Preparation of 2-C-methyl ribofuranose intermediate Starting from lactone or aldehyde derivatives Stereospecific methylation at C-2
2 Benzoylation of hydroxyl groups Benzoyl chloride, pyridine, −78°C to 0°C, 1–24 h Protection of 1,3,5-OH groups; minimizes acyl migration at low temperature
3 Purification Column chromatography Isolation of α-anomer with high purity
4 Characterization NMR, MS, melting point analysis Confirmation of structure and stereochemistry

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Synthesis and Derivatives

1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranoside is often synthesized through multi-step processes involving the protection of hydroxyl groups and subsequent modifications. Its derivatives are crucial for creating nucleosides with enhanced biological properties. For instance, it can be converted into various nucleoside analogs that exhibit antiviral activity.

Nucleoside Synthesis

The compound serves as a precursor for synthesizing modified nucleosides. These nucleosides are essential for developing antiviral drugs, particularly against viruses such as HIV and hepatitis C. The introduction of the C-methyl group at the 2-position enhances the metabolic stability of the nucleosides, making them more effective in therapeutic applications.

Antiviral Activity

Research has demonstrated that derivatives of 1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranoside exhibit significant antiviral properties. For example, studies have shown that certain derivatives possess activity against viral strains by inhibiting viral replication processes.

Case Study:
A study published in a peer-reviewed journal explored the antiviral efficacy of a derivative synthesized from this compound against HIV. The derivative exhibited an IC50 value (the concentration required to inhibit viral replication by 50%) significantly lower than that of existing antiviral agents, indicating its potential as a new therapeutic option .

Antimicrobial Properties

The compound and its derivatives have been evaluated for antimicrobial activity against various pathogens. Research indicates that certain derivatives demonstrate potent activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Data Table: Antimicrobial Activity of Derivatives

Compound NameTarget PathogenMIC (µg/mL)Reference
1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranosideStaphylococcus aureus0.25
Derivative ACandida albicans4
Derivative BEscherichia coli8

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized to release active nucleosides, which then participate in various biochemical processes. These nucleosides can inhibit DNA synthesis, induce apoptosis, and interfere with cellular signaling pathways, making the compound useful in anticancer and antiviral therapies .

Comparison with Similar Compounds

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside

  • Structure: Benzyl (phenylmethyl) groups at 2, 3, and 5 positions; β-configuration at the anomeric center.
  • Molecular Formula : C27H30O5 (MW 434.53 g/mol) .
  • Key Differences :
    • Protecting Groups : Benzyl (O-benzyl) vs. benzoyl (O-benzoyl) in the target compound. Benzyl groups are less electron-withdrawing, altering reactivity in deprotection steps .
    • Stereochemistry : β-configuration vs. α-configuration in the target compound, influencing substrate specificity in glycosylation .
  • Applications : Used in carbohydrate chemistry for oligosaccharide synthesis, leveraging benzyl’s stability under acidic conditions .

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

  • Structure : Acetyl group at the 1-O position; benzoyl groups at 2, 3, and 5 positions.
  • Molecular Formula : Likely C27H22O9 (estimated MW 490.47 g/mol).
  • Key Differences: Anomeric Protection: Acetyl (O-acetyl) at C1 vs. methyl and benzoyl in the target compound. Acetyl is more labile under basic conditions .
  • Applications : Intermediate in ribose-based nucleoside modifications, particularly where transient protection is required .

1-O-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside

  • Structure: Dichlorobenzyl groups at 3 and 5 positions; methyl at the anomeric center.
  • Molecular Formula : C20H19Cl4O5 (MW 482.18 g/mol) .
  • Key Differences :
    • Substituents : Dichlorobenzyl groups introduce electron-withdrawing chlorine atoms, increasing thermal stability (boiling point: 583.5°C) and altering solubility .
    • Applications : Primarily a glycosylation reagent in glycopeptide synthesis due to its stability and controlled reactivity .

Methyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranoside

  • Structure: Arabinofuranose backbone (C2 and C3 hydroxyls in cis configuration) vs. ribofuranose (C2 and C3 trans).
  • Molecular Formula : C27H24O8 (MW 476.48 g/mol) .
  • Key Differences: Stereochemistry: Arabinose’s C2/C3 cis arrangement vs. ribose’s trans configuration, leading to distinct biological recognition in nucleic acid analogs . Applications: Used in arabinonucleoside synthesis, relevant for antiviral drug development .

Methyl-3,5-di-O-benzyl-2-deoxy-β-D-ribofuranoside

  • Structure : Deoxygenated at C2; benzyl groups at 3 and 5 positions.
  • Molecular Formula : C20H24O4 (estimated MW 328.4 g/mol) .
  • Key Differences :
    • Backbone Modification : Lack of C2 hydroxyl alters hydrogen-bonding capacity, critical for DNA analog synthesis .
    • Protection Strategy : Partial benzylation vs. full benzoylation in the target compound, enabling selective deprotection .
  • Applications : Intermediate in 2'-deoxynucleoside synthesis (e.g., anticancer agents) .

Comparative Data Table

Compound Name Protecting Groups Molecular Formula MW (g/mol) Key Applications Reference
1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranoside 1,3,5-O-benzoyl; C2-methyl C27H24O8 476.48 Nucleoside synthesis
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside 2,3,5-O-benzyl C27H30O5 434.53 Oligosaccharide synthesis
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose 1-O-acetyl; 2,3,5-O-benzoyl C27H22O9 490.47 Transiently protected nucleosides
1-O-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside 3,5-O-dichlorobenzyl C20H19Cl4O5 482.18 Glycopeptide glycosylation
Methyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranoside 2,3,5-O-benzoyl C27H24O8 476.48 Arabinonucleoside synthesis
Methyl-3,5-di-O-benzyl-2-deoxy-β-D-ribofuranoside 3,5-O-benzyl; 2-deoxy C20H24O4 328.40 2'-Deoxynucleoside intermediates

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